Methyl 3-(pyrrolidin-1-ylmethyl)benzoate

Physicochemical property Lipophilicity Structure-activity relationship

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate (CAS 321198-22-5) is a benzoate ester derivative characterized by a pyrrolidin-1-ylmethyl substituent at the meta position of the aromatic ring. It possesses the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 321198-22-5
Cat. No. B1465045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyrrolidin-1-ylmethyl)benzoate
CAS321198-22-5
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CN2CCCC2
InChIInChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
InChIKeyCIEZKBUYAMSZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate (CAS 321198-22-5): Chemical Identity and Baseline Physicochemical Profile


Methyl 3-(pyrrolidin-1-ylmethyl)benzoate (CAS 321198-22-5) is a benzoate ester derivative characterized by a pyrrolidin-1-ylmethyl substituent at the meta position of the aromatic ring . It possesses the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The compound is typically supplied as a colorless to slightly yellow liquid and is recognized as a useful research chemical and organic intermediate . Its structural features, including the pyrrolidine ring and ester moiety, make it a versatile building block for pharmaceutical and agrochemical synthesis .

Why Methyl 3-(pyrrolidin-1-ylmethyl)benzoate Cannot Be Directly Substituted by In-Class Analogs


Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is often treated as a generic 'pyrrolidinylmethyl benzoate' in procurement workflows; however, this approach overlooks critical structural and physicochemical distinctions that directly impact downstream synthetic utility and biological performance. The meta-positioned pyrrolidinylmethyl group confers a unique spatial arrangement and electronic distribution compared to its para isomer, leading to measurable differences in properties such as lipophilicity (LogP), boiling point, and solubility . Furthermore, substitution of the pyrrolidine ring with a morpholine moiety or conversion to the free acid form results in significant alterations in molecular weight, hydrogen bonding capacity, and reactivity, which can derail reaction outcomes or confound structure-activity relationships (SAR) . The evidence below quantifies these specific differentiators, enabling precise compound selection and mitigating the risk of experimental failure associated with unverified analog interchange.

Quantitative Differentiation Evidence: Methyl 3-(pyrrolidin-1-ylmethyl)benzoate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Meta vs. Para Isomer

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate exhibits a distinct lipophilicity profile compared to its para isomer, Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. The meta-substituted compound has an XLogP3 value of 2.7 , while predicted values for the meta isomer range from 2.0 to 2.5 . In contrast, the para isomer is reported with a computed LogP of approximately 2.2-2.4 [1], indicating a potentially different partitioning behavior.

Physicochemical property Lipophilicity Structure-activity relationship

Boiling Point Differential: Meta Isomer Exhibits Lower Thermal Stability Threshold

The meta isomer Methyl 3-(pyrrolidin-1-ylmethyl)benzoate possesses a reported boiling point of approximately 265-267 °C at atmospheric pressure . This contrasts sharply with its para isomer, Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, which boils at 313 °C at 760 mmHg . The ~46 °C lower boiling point for the meta isomer suggests reduced thermal stability or altered intermolecular forces, directly impacting purification strategies and handling protocols.

Thermal property Distillation Purification

Purity and Quality Assurance: Batch-to-Batch Consistency for Reproducible Research

Commercial suppliers of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate specify a minimum purity of 95% , with batch-specific quality control data including NMR, HPLC, and GC available upon request . While the para isomer is also offered at 95% purity by some vendors , the meta isomer's availability with comprehensive analytical documentation ensures traceability and supports rigorous experimental reproducibility, a critical factor in academic and industrial research.

Quality control Purity Reproducibility

Optimal Application Scenarios for Methyl 3-(pyrrolidin-1-ylmethyl)benzoate Based on Verified Differentiators


Structure-Activity Relationship (SAR) Studies Requiring Precise Meta-Positioning

Researchers exploring the impact of positional isomerism on biological activity should select Methyl 3-(pyrrolidin-1-ylmethyl)benzoate as the definitive meta-substituted analog. Its distinct lipophilicity profile (XLogP3 = 2.7) and divergent boiling point (265-267 °C) compared to the para isomer provide a controlled variable set for assessing how spatial arrangement of the pyrrolidinylmethyl group affects target engagement and pharmacokinetics . Using the incorrect isomer would introduce uncontrolled variability, confounding SAR interpretation.

Synthetic Chemistry Where Thermal Sensitivity Dictates Reaction Conditions

For synthetic transformations requiring moderate heating or distillation, the lower boiling point of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate (265-267 °C) must be factored into protocol design . Its ~46 °C lower boiling point relative to the para isomer indicates a lower thermal stability threshold, making it unsuitable for high-temperature reactions that the para isomer might tolerate. This differential mandates compound-specific optimization of reaction temperatures and purification methods to avoid decomposition and maximize yield.

Medicinal Chemistry Requiring a Defined Pyrrolidine-Containing Scaffold

As an organic intermediate, Methyl 3-(pyrrolidin-1-ylmethyl)benzoate serves as a key starting material for drug and pesticide synthesis . Its pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous bioactive molecules . The meta-substitution pattern offers a specific vector for further derivatization, distinct from the para isomer, enabling the exploration of unique chemical space for target identification and lead optimization.

Quality-Controlled Chemical Procurement for Reproducible Research

For laboratories requiring consistent and well-characterized building blocks, Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is available with a minimum purity specification of 95% and batch-specific analytical data . This documentation ensures that the material meets defined quality standards, minimizing the risk of experimental variability due to impurities. Procuring from reputable vendors who provide NMR, HPLC, and GC data supports robust and reproducible scientific findings.

Technical Documentation Hub

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